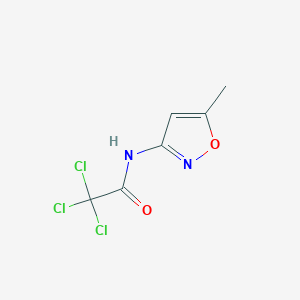

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide

描述

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a chloroacetamide derivative featuring a trichloromethyl group attached to an acetamide backbone and a 5-methyl-1,2-oxazol-3-yl substituent. The trichloro group confers strong electron-withdrawing effects, likely enhancing reactivity and lipophilicity compared to non-halogenated analogs .

属性

CAS 编号 |

349637-08-7 |

|---|---|

分子式 |

C6H5Cl3N2O2 |

分子量 |

243.5 g/mol |

IUPAC 名称 |

2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12) |

InChI 键 |

YNPJNHVZTVCDOL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl |

溶解度 |

35.7 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are usually employed.

Solvent: Common solvents include dichloromethane or chloroform.

Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

化学反应分析

Types of Reactions

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

Substitution: Formation of substituted amides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

科学研究应用

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

相似化合物的比较

Core Structural Variations

- N-(5-Methyl-1,2-oxazol-3-yl)acetamide (Base Structure) :

- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide :

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide :

Trichloroacetamide Derivatives

- 3-Chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide: Chloro substituent on a propanamide chain (vs.

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

*Estimated based on structural analogs.

- Lipophilicity: The trichloro group in the target compound likely increases logP significantly (estimated ~2.5) compared to non-chlorinated analogs, enhancing membrane permeability .

- Hydrogen Bonding : The oxazole ring and acetamide group provide hydrogen bond acceptors (PSA ~45 Ų in base compound), while trichloro substitution reduces polarity .

Common Pathways for Acetamide Derivatives

- Base Compound Synthesis :

- Chloroacetamide Derivatives :

- Benzisoxazole Analogs :

生物活性

2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound recognized for its unique chemical structure, which includes a trichloro substituent and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research.

Chemical Structure and Properties

The chemical formula of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is . Its structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Weight | 198.43 g/mol |

| IUPAC Name | 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Chemical Class | Trichloroacetamide |

| Functional Groups | Trichloro group, Oxazole ring |

Research indicates that 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibits significant biological activity primarily through enzyme inhibition and receptor modulation. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- Receptor Modulation : It could interact with specific receptors influencing various biological responses.

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell functions.

Case Studies

-

Antiviral Activity : In a study focusing on Hepatitis C virus (HCV), derivatives of this compound demonstrated inhibition of the NS5B polymerase enzyme crucial for viral replication. This suggests potential applications in antiviral drug development .

- Inhibition Assay Results :

- Compound concentration: 0.1 µM

- Inhibition rate: 85% against HCV NS5B polymerase

- Inhibition Assay Results :

-

Microbial Testing : Laboratory tests have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Minimum Inhibitory Concentration (MIC) :

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | Contains a chloro group instead of trichloro | Lacks additional chlorine atoms |

| N-(5-Methyl-1,2-oxazol-3-yl)acetamide | No halogen substituents | Simpler structure without chlorinated groups |

| 5-Methyl-N-(1,3-thiazol-2-yl)acetamide | Contains a thiazole ring | Different heterocyclic structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。